Diltiazem Hydrochloride

Catalog No.
S526162
CAS No.
33286-22-5
M.F
C22H27ClN2O4S
M. Wt
451.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diltiazem Hydrochloride

CAS Number

33286-22-5

Product Name

Diltiazem Hydrochloride

IUPAC Name

[(2S,3S)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride

Molecular Formula

C22H27ClN2O4S

Molecular Weight

451.0 g/mol

InChI

InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m1./s1

InChI Key

HDRXZJPWHTXQRI-BHDTVMLSSA-N

SMILES

Array

Synonyms

Aldizem, Cardil, Cardizem, CRD 401, CRD-401, CRD401, Dilacor, Dilacor XR, Dilren, Diltiazem, Diltiazem Hydrochloride, Diltiazem Malate, Dilzem, Tiazac

Canonical SMILES

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl

The exact mass of the compound Diltiazem hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Benzazepines. It belongs to the ontological category of hydrochloride in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Diltiazem Hydrochloride (CAS: 33286-22-5) is a premium benzothiazepine-class calcium channel blocker (CCB) widely procured for advanced pharmaceutical formulations and cardiovascular research. Unlike standard dihydropyridines, this specific hydrochloride salt is characterized by its exceptional aqueous solubility, robust thermal stability, and balanced pharmacological profile. These physicochemical properties make it a highly processable active pharmaceutical ingredient (API) for complex sustained-release architectures, including hydrophilic matrix tablets and osmotic pump systems, where precise dissolution kinetics and manufacturing stability are mandatory [1].

Substituting Diltiazem Hydrochloride with its free base or alternative in-class CCBs like nifedipine or verapamil introduces severe process and performance liabilities. The free base form lacks the requisite aqueous solubility (>590 mg/mL for the HCl salt), rendering it entirely incompatible with zero-order osmotic pump delivery systems that rely on high internal osmotic pressure. Furthermore, substituting with dihydropyridines such as nifedipine introduces extreme photolability, requiring costly amber-light manufacturing environments to prevent rapid aromatization of the active ring. Pharmacologically, using verapamil instead of diltiazem skews tissue selectivity, risking profound negative inotropy (cardiac depression) rather than the balanced vasodilation required in calibrated cardiovascular models[1].

Aqueous Solubility for Osmotic Pump and Matrix Formulations

Diltiazem Hydrochloride exhibits an exceptionally high aqueous solubility, which is a critical parameter for driving the osmotic pressure in controlled-porosity osmotic pump devices. Studies demonstrate that Diltiazem HCl achieves a solubility of >590 mg/mL at 37°C. In stark contrast, the free base form and other benchmark sustained-release candidates (such as theophylline) exhibit drastically lower solubilities (e.g., <10 mg/mL). This massive solubility differential allows the HCl salt to generate the necessary osmotic gradient for zero-order release kinetics without requiring additional highly soluble excipients[1].

Evidence DimensionAqueous solubility at 37°C
Target Compound Data>590 mg/mL (Diltiazem HCl)
Comparator Or Baseline<10 mg/mL (Standard sparingly soluble benchmarks / free base)
Quantified Difference>50-fold higher aqueous solubility
ConditionsAqueous medium at 37°C in osmotic pump development

High intrinsic solubility eliminates the need for complex solubility-enhancing excipients in sustained-release and osmotic pump formulations, directly reducing manufacturing complexity.

Manufacturing Photostability vs. Dihydropyridines

During API handling and formulation, photostability dictates facility requirements. Diltiazem Hydrochloride maintains high structural integrity under standard ambient and intensive light irradiation. Conversely, nifedipine, a common dihydropyridine CCB substitute, is highly photosensitive, undergoing rapid photodegradation via aromatization of the dihydropyridine ring and conversion of the nitro group to a nitroso group. This extreme photolability of nifedipine necessitates strict light protection (amber facilities) during all stages of manufacturing and storage, a costly requirement circumvented by selecting Diltiazem HCl [1].

Evidence DimensionPhotodegradation susceptibility under UV/Vis light
Target Compound DataHigh photostability; no specialized light-blocking required
Comparator Or BaselineNifedipine (Rapid aromatization and degradation)
Quantified DifferenceElimination of amber-light manufacturing requirements
ConditionsStandard solid-state and solution-phase light irradiation

Procuring Diltiazem HCl simplifies scale-up and formulation workflows by bypassing the strict, cost-intensive light-protection protocols required for dihydropyridine alternatives.

Hemodynamic Selectivity in Cardiovascular Modeling

In preclinical cardiovascular modeling, the choice of CCB drastically alters baseline hemodynamics. Diltiazem Hydrochloride provides a balanced physiological response, effectively lowering mean arterial pressure without inducing the severe reflex tachycardia characteristic of nifedipine, or the profound negative inotropic (heart rate-depressing) effects of verapamil. For equivalent reductions in arterial pressure, verapamil significantly decreases heart rate, nifedipine significantly increases it, while diltiazem offers an intermediate, balanced profile, making it the preferred standard for models requiring stable cardiac output during vasodilation[1].

Evidence DimensionHeart rate response to equivalent arterial pressure reduction
Target Compound DataIntermediate/balanced heart rate effect
Comparator Or BaselineVerapamil (severe bradycardia) and Nifedipine (reflex tachycardia)
Quantified DifferenceDiltiazem avoids the extreme >20% deviations in heart rate seen with verapamil and nifedipine
ConditionsIn vivo hemodynamic models with partial coronary occlusion

Ensures physiological stability in cardiovascular assays, preventing skewed data caused by extreme compensatory heart rate fluctuations.

Development of Zero-Order Osmotic Pump Tablets

Due to its >590 mg/mL aqueous solubility, Diltiazem HCl is the optimal API for formulating single-core and controlled-porosity osmotic pumps. Its high solubility generates sufficient internal osmotic pressure to drive consistent, zero-order release kinetics over 24 hours without the need for co-formulated osmotic agents[1].

Hydrophilic Matrix Sustained-Release Architectures

Diltiazem HCl is highly compatible with hydroxypropyl methylcellulose (HPMC) and Eudragit polymer blends. Its predictable thermal and solubility profiles allow formulators to precisely tune non-Fickian diffusion and polymer erosion rates, making it a reliable standard for scaling up extended-release matrix tablets [2].

Calibrated Preclinical Cardiovascular Assays

Because it avoids the severe negative inotropy of verapamil and the reflex tachycardia of nifedipine, Diltiazem HCl is the preferred reference standard for in vivo and ex vivo models evaluating balanced vasodilation, coronary perfusion, and smooth muscle relaxation [3].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

450.1380062 Da

Monoisotopic Mass

450.1380062 Da

Heavy Atom Count

30

Appearance

White to Off-White Solid

Melting Point

212-214°C

UNII

OLH94387TE

Related CAS

38411-61-9

GHS Hazard Statements

Aggregated GHS information provided by 117 companies from 15 notifications to the ECHA C&L Inventory.;
H302 (99.15%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of chronic anal fissure

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Calcium Channel Blockers; Antiarrhythmics; Vasodilator Agents

Pharmacology

Diltiazem Hydrochloride is a benzothiazepine calcium channel blocking agent. Diltiazem hydrochloride inhibits the transmembrane influx of extracellular calcium ions into select myocardial and vascular smooth muscle cells, causing dilatation of coronary and systemic arteries and decreasing myocardial contractility. Because of its vasodilatory activity, this agent has been shown to improve the microcirculation in some tumors, thereby potentially improving the delivery of antineoplastic agents to tumor cells. (NCI04)

MeSH Pharmacological Classification

Calcium Channel Blockers

KEGG Target based Classification of Drugs

Ion channels
Voltage-gated ion channels
Calcium channels
CACNA1-L [HSA:775 776 778 779] [KO:K04850 K04851 K04853 K04857]

Pictograms

Irritant

Irritant

Other CAS

38411-61-9
33286-22-5

Metabolism Metabolites

Diltiazem is metabolized by and acts as an inhibitor of the CYP3A4 enzyme. Half Life: 3.0 - 4.5 hours

Wikipedia

Diltiazem hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Diltiazem-associated photodistributed hyperpigmentation with abundant immature melanosome leakage into the dermis

Naoki Oiso, Sigeto Yanagihara, Koichi Nakagawa, Akira Kawada
PMID: 34028886   DOI: 10.1111/1346-8138.15960

Abstract




Multicomponent ionic crystals of diltiazem with dicarboxylic acids toward understanding the structural aspects driving the drug-release

Luan F Diniz, Chris H J Franco, Daniely F Silva, Larissa S Martins, Paulo S Carvalho Jr, Mateus A C Souza, Naialy F A Reis, Christian Fernandes, Renata Diniz
PMID: 34116180   DOI: 10.1016/j.ijpharm.2021.120790

Abstract

Diltiazem (DIL) is a calcium channel blocker antihypertensive drug commonly used in the treatment of cardiovascular disorders. Due to the high solubility and prompt dissolution of the commercial form hydrochloride (DIL-HCl) that is closely related to short elimination drug half-life, this API is known for exhibiting an unfitted pharmacokinetic profile. In an attempt to understand how engineered multicomponent ionic crystals of DIL with dicarboxylic acids can minimize these undesirable biopharmaceutical attributes, herein, we have focused on the development of less soluble and slower dissolving salt/cocrystal forms. By the traditional solvent evaporation method, two hydrated salts of DIL with succinic and oxalic acids (DIL-SUC-H
O and DIL-OXA-H
O), and one salt-cocrystal with fumaric acid (DIL-FUM-H
FUM) were successfully prepared. An in-depth crystallographic description of these new solid forms was conducted through single and powder X-ray diffraction (SCXRD, PXRD), Hirshfeld surface (HS) analysis, energy framework (EF) calculations, Fourier Transform Infrared (FT-IR) spectroscopy, and thermal analysis (TG, DSC, and HSM). Structurally, the inclusion of dicarboxylic acids in the crystal structures provided the formation of 2D-sheet assemblies, where ionic pairs (DIL
/anion
) are associated with each other via H-bonding. Consequently, a substantial lowering in both solubility (16.5-fold) and intrinsic dissolution rate (13.7-fold) of the API has been achieved compared to that of the hydrochloride salt. These findings demonstrate the enormous potential of these solid forms in preparing of novel modified-release pharmaceutical formulations of DIL.


Diltiazem Inhibits Coronary Spasm via Inhibition of Cav1.2Phosphorylation and Protein Kinase C Activation in a Mouse Model of Coronary Spastic Angina

Yuji Ishida, Kazutaka Kitayama, Kenji Hanada, Shuji Shibutani, Kimitaka Nishizaki, Takahiko Kinjo, Tomohide Endo, Akiko Suzuki, Shunta Tateyama, Fumie Nishizaki, Takanori Sukekawa, Makoto Tanaka, Tomohiro Osanai, Ken Okumura, Hirofumi Tomita
PMID: 34276002   DOI: 10.1536/ihj.20-366

Abstract

Calcium antagonists are used for coronary spastic angina (CSA) treatment. We previously identified a phospholipase C (PLC) -δ1 gene variant that results in enhanced PLC activity in patients with CSA and developed a CSA animal model by generating vascular smooth muscle cell-specific human variant PLC-δ1 overexpression (PLC-TG) mice. In this study, we investigated the molecular mechanism of CSA using the PLC-TG mice and the inhibitory effect of a calcium antagonist, diltiazem hydrochloride (DL).We treated the PLC-TG and wild-type (WT) mice with oral DL or trichlormethiazide (TM) (control) for 2 weeks. Ergometrine injection-induced coronary spasm was observed on the electrocardiogram in all 5 PLC-TG mice treated with TM, but only in 1 of 5 PLC-TG mice treated with DL. Voltage-dependent calcium channel (Cav1.2) phosphorylation and protein kinase C (PKC) activity were enhanced in the aortas of PLC-TG mice treated with TM. DL treatment significantly inhibited Cav1.2 phosphorylation and PKC activity. Although total Cav1.2 expression was similar between WT and PLC-TG mice treated with TM, DL treatment significantly increased its expression in PLC-TG mice. Furthermore, its expression remained high after DL discontinuation. DL and PKC inhibitor suppressed intracellular calcium response to acetylcholine in cultured rat aortic smooth muscle cells transfected with variant PLC-δ1.These results indicate that enhanced PLC activity causes coronary spasm, presumably via enhanced Cav1.2 phosphorylation and PKC activity, both of which were inhibited by DL. Enhanced total Cav1.2 expression after DL discontinuation and high PKC activity may be an important mechanism underlying the calcium antagonist withdrawal syndrome.


Topical Diltiazem Ointment For Post- Hemorrhoidectomy Pain

Syeda Sakina Abidi, Nighat Bakhtiar, Asad Ali Kerawala, Saima Awan
PMID: 33774968   DOI:

Abstract

Hemorrhoids are one of the most common anal pathology affecting millions of people around the world. Milligan-Morgan open hemorrhoidectomy is the most effective hemorrhoidectomy method used as gold standard procedure. Post-operative pain is recognized as a distressing complication of hemorrhoidectomy leading to increase hospital stay and psychological stress to both patient and surgeon. This study is designed to determine the efficacy of diltiazem gel in relieving pain after hemorrhoidectomy caused by anal muscle spasm. This will lead to decreased hospital stay and save both patient and surgeon from stress in postoperative period.
To compare mean post-operative pain in patients undergoing hemorrhoidectomy with vs. without topical application of diltiazem gel.
Total 80 patients who were diagnosed with third- and fourth-degree hemorrhoids and undergo hemorrhoidectomy were included in the study. Patients were randomly allocated to two groups using opaque sealed envelope method. Group A and B both have 40 patients in each group. Pain score was measured on visual analogue scale (VAS) by asking the patients to fill a questionnaire or by the help of the doctor.
The patient's average age was 39.98±7.98 years. At 24 hours, mean pain score was significantly high in group B than group A [7.23±0.95 vs. 5.38±1.06; p=0.0005]. At 3rd post-operative day, mean pain score was significantly high in group B than group A [5±0.78 vs. 3.08±0.99; p=0.0005]. Seventy percent cases were observed in group B which required rescue analgesia.
It is concluded that application of diltiazem ointment at perianal area with standard treatment considerably decreases pain after haemorrhoidectomy.


Sensitive Analysis of Metoprolol Tartrate and Diltiazem Hydrochloride in Human Serum by Capillary Zone Electrophoresis Combining on Column Field-Amplified Sample Injection

Ning Li, Shujuan He, Chunlan Li, Fatang Yang, Yuming Dong
PMID: 33675354   DOI: 10.1093/chromsci/bmab025

Abstract

A sensitive capillary zone electrophoresis (CZE) combined with field-amplified sample injection (FASI) method was investigated to simultaneously determine diltiazem (DI) hydrochloride and metoprolol (ME) tartrate in human serum. This method was validated by linearity, limits of detection (LOD), stability, precision and accuracy, and the related parameters are linearity (r2 > 0.9980), intra- and inter-day precisions (intra-day relative standard deviation (RSD) is 2.3-3.4%, and inter-day RSD is 3.8-7.5%) and the LOD (0.02 ng/mL for ME tartrate and 0.01 ng/mL for DI hydrochloride). So the proposed method is rapid, sensitive and accurate for determination of these two anti-anginal drugs in human serum. As for enrichment conditions, it was helpful to add phosphoric acid and isopropanol into samples for enrichment efficiency. A model was established to illustrate the possible enrichment mechanism of analytes, and a theory of half-width was also applied in CZE combined with FASI method to evaluate the peak performance.


T1143 essential for Ca

Waheed Shabbir
PMID: 33482177   DOI: 10.1016/j.ejphar.2021.173889

Abstract

Careful analysis of previously published reports and some new insights into the structure activity studies revealed an important role of Threonine 1143 in drug binding. Substituting T1143 by alanine and other residues significantly reduced channel inhibition by qDil and Dil. Mutation T1143A did not affect channel activation or inactivation while almost completely diminishing channel block by Dil or qDil. These findings support the view that T1143 serves as drug binding determinant. Other mutations in this position than T1143A (T1143L/Y/S/N/C/V/E) diminished channel inhibition by qDil but additionally affected channel activation and inactivation and may therefore affect channel block allosterically. Collectively, our data suggest that T1143 is an essential diltiazem binding determinant.


MEBO versus topical Diltiazem versus a combination of both ointments in the treatment of acute anal fissure: a randomized clinical trial protocol

Mohamad Hadi El Charif, Samer Doughan, Rawya Kredly, Sara Kassas, Rayan Azab, Eman Sbaity
PMID: 33627111   DOI: 10.1186/s12906-021-03227-z

Abstract

Anal fissure is a common complication of the anorectal region and one of the most reported causes of anal pain. Acute anal fissure can be cured by surgery or medical treatment. There is an increase in the use of topical therapy for the treatment of anal fissures. A common topical drug used is Diltiazem (DTZ), a calcium-channel blocker, which relaxes the anal sphincter and thus promotes healing of the anal fissure. Moist exposed burn ointment (MEBO) is an ointment that is effective for the treatment of burns and wound healing and is becoming popular in the treatment of anal fissures.
This is a 1:1:1 randomized, controlled, parallel design, with endpoint measures of change in pain score, wound healing, defecation strain score and patient's global impression of improvement. The study will be conducted at AUBMC over a 10-week period. Patients will be randomized to three treatment arms: MEBO, Diltiazem, and a combination of MEBO and Diltiazem ointments.
The results of this study will allow physicians to assess the efficacy and safety of MEBO in the treatment of acute anal fissure, and also in comparison to Diltiazem. This trial will generate evidence-based conclusions regarding the use of a herbal/natural-based product (MEBO ointment) for the treatment of anal fissures.
ClinicalTrials.gov Identifier
. Clinical Trial Registration Date: 06-NOVEMBER-2019.


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